molecular formula C20H14N2O3 B11350911 N-(2-methylquinolin-8-yl)-2-oxo-2H-chromene-3-carboxamide

N-(2-methylquinolin-8-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B11350911
M. Wt: 330.3 g/mol
InChI Key: QSYULEWACCXGHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methylquinolin-8-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features a quinoline moiety and a chromene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylquinolin-8-yl)-2-oxo-2H-chromene-3-carboxamide typically involves the reaction of 2-methylquinoline with 2-oxo-2H-chromene-3-carboxylic acid. The reaction is often facilitated by the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-methylquinolin-8-yl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydrochromene derivatives, and various substituted quinoline derivatives .

Scientific Research Applications

Chemistry

In chemistry, N-(2-methylquinolin-8-yl)-2-oxo-2H-chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development .

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a potential candidate for the treatment of various diseases, including cancer and infectious diseases .

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, photonics, and as a component in specialty polymers .

Mechanism of Action

The mechanism of action of N-(2-methylquinolin-8-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the chromene structure can interact with various enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methylquinolin-8-yl)-2-oxo-2H-chromene-3-carboxamide is unique due to the combination of the quinoline and chromene moieties in a single molecule. This dual functionality allows for a broader range of applications and interactions compared to compounds containing only one of these structures .

Properties

Molecular Formula

C20H14N2O3

Molecular Weight

330.3 g/mol

IUPAC Name

N-(2-methylquinolin-8-yl)-2-oxochromene-3-carboxamide

InChI

InChI=1S/C20H14N2O3/c1-12-9-10-13-6-4-7-16(18(13)21-12)22-19(23)15-11-14-5-2-3-8-17(14)25-20(15)24/h2-11H,1H3,(H,22,23)

InChI Key

QSYULEWACCXGHX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2NC(=O)C3=CC4=CC=CC=C4OC3=O)C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.